6-Methylpiperidine-2-carboxylic acid
Overview
Description
6-Methylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of piperidine, characterized by a carboxylic acid group at the second position and a methyl group at the sixth position of the piperidine ring
Mechanism of Action
Target of Action
6-Methylpiperidine-2-carboxylic acid is a type of α-amino acid
Mode of Action
As an α-amino acid, it may participate in protein synthesis or other biological processes involving amino acids .
Biochemical Pathways
As an α-amino acid, it may be involved in various biochemical pathways related to amino acid metabolism .
Result of Action
As an α-amino acid, it may have roles in protein synthesis or other cellular processes involving amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-2-piperidone with cyanide ions, followed by hydrolysis to yield the carboxylic acid. The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 6-methyl-2-piperidone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl derivatives or other substituted products.
Scientific Research Applications
6-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.
6-Methylpiperidine: Lacks the carboxylic acid group, affecting its solubility and biological activity.
Uniqueness: 6-Methylpiperidine-2-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
6-methylpiperidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLDCUQUFBWSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902716 | |
Record name | NoName_3265 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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